![molecular formula C12H9N3OS B7588060 N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide](/img/structure/B7588060.png)
N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide, also known as PBTZ169, is a novel compound that has been recently developed as an anti-tuberculosis agent. Tuberculosis (TB) is a bacterial infection that affects the lungs and can be fatal if left untreated. The current treatments for TB are often lengthy, expensive, and have significant side effects. PBTZ169 has shown promising results in preclinical studies as a potential alternative to current TB treatments.
Mécanisme D'action
The exact mechanism of action of N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide is not fully understood, but it is believed to target multiple pathways involved in the survival and replication of M. tuberculosis. N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide has been shown to inhibit the activity of an enzyme called DprE1, which is essential for the biosynthesis of mycobacterial cell wall components. N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide has also been shown to disrupt the energy metabolism of M. tuberculosis, leading to the depletion of ATP and other key metabolites.
Biochemical and Physiological Effects:
N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide has been shown to have low toxicity in both in vitro and in vivo studies. In addition to its anti-tuberculosis activity, N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide has also been shown to have anti-inflammatory properties. N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide as a research tool is its potent activity against drug-resistant strains of M. tuberculosis. This makes it a valuable tool for studying the mechanisms of drug resistance in TB. However, one limitation of N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide. One area of interest is the development of more potent analogs of N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide with improved solubility and pharmacokinetic properties. Another area of interest is the use of N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide in combination with other anti-TB drugs to improve treatment outcomes. Finally, there is potential for the use of N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide in the treatment of other bacterial infections, such as leprosy and Buruli ulcer.
Méthodes De Synthèse
The synthesis of N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide involves a multi-step process that includes the reaction of 2-mercaptobenzothiazole with 3,5-dichloropyrazole, followed by the reaction of the resulting intermediate with various other reagents. The final product is obtained through a purification process that involves column chromatography.
Applications De Recherche Scientifique
N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide has been extensively studied in preclinical models of TB. In vitro studies have shown that N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide has potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, the bacterium that causes TB. In vivo studies in mice have demonstrated that N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide is effective in reducing the bacterial load in the lungs and spleen of infected animals.
Propriétés
IUPAC Name |
N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c16-12(14-11-5-6-13-15-11)10-7-8-3-1-2-4-9(8)17-10/h1-7H,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRACHGMOOQPAHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NC3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.